molecular formula C19H18N2O2 B2693375 N-cyclopentyl-3-phenyl-2,1-benzoxazole-5-carboxamide CAS No. 887349-88-4

N-cyclopentyl-3-phenyl-2,1-benzoxazole-5-carboxamide

Cat. No.: B2693375
CAS No.: 887349-88-4
M. Wt: 306.365
InChI Key: VCPMQTPUFBRWIK-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-phenyl-2,1-benzoxazole-5-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the benzoxazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under various reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods

Industrial production methods for this compound often involve well-organized synthetic methodologies that ensure high yield and purity. These methods may include the use of advanced catalytic systems and eco-friendly pathways to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-phenyl-2,1-benzoxazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

N-cyclopentyl-3-phenyl-2,1-benzoxazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of various benzoxazole derivatives with potential biological activities.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer properties, making it a valuable tool for studying these biological processes.

    Medicine: Due to its diverse biological activities, the compound is being investigated for its potential therapeutic applications, including as an anti-inflammatory and antioxidant agent.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cancer cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopentyl-3-phenyl-2,1-benzoxazole-5-carboxamide include other benzoxazole derivatives, such as:

  • 6-chloro-N-(4-methoxy-3-(6-(perfluoropropan-2-yl)benzo[d]oxazol-2-yl)phenyl)-N-methylnicotinamide
  • Broflanilide
  • Oxazosulfyl

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a cyclopentyl group and a phenyl group attached to the benzoxazole core.

Properties

IUPAC Name

N-cyclopentyl-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-19(20-15-8-4-5-9-15)14-10-11-17-16(12-14)18(23-21-17)13-6-2-1-3-7-13/h1-3,6-7,10-12,15H,4-5,8-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPMQTPUFBRWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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